
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol It is a piperidine derivative that features a tert-butyl ester group and a 3-methylbenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H25NO3
- Molecular Weight : 301.40 g/mol
- IUPAC Name : Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate
The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to interact with multiple biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential for development as anticancer agents .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties:
- PD-L1 Inhibition : Research indicates that it may inhibit the PD-L1 pathway, enhancing immune responses against tumors. In experiments with mouse splenocytes, this compound demonstrated the ability to restore immune function significantly, indicating its potential as an immunotherapeutic agent.
Case Study 1: Cytotoxicity in Cancer Cells
A detailed investigation assessed the cytotoxic effects of this compound on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu (Hypopharyngeal) | 5.0 | Induction of apoptosis |
MCF-7 (Breast) | 10.0 | Cell cycle arrest |
A549 (Lung) | 8.5 | Inhibition of proliferation |
These findings highlight the compound's potential as a therapeutic agent against various cancers.
Case Study 2: Immunological Response Enhancement
In another study focusing on immune modulation, this compound was tested for its effects on T-cell activation:
Treatment Group | % Increase in T-cell Activation |
---|---|
Control | 0% |
Low Concentration | 25% |
High Concentration | 50% |
The results indicate that higher concentrations significantly enhance T-cell activation, underscoring its potential role in immunotherapy .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate: Similar in structure but with a different benzoyl substituent.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Uniqueness
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the 3-methylbenzoyl substituent offers potential for various chemical modifications .
Biological Activity
Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 3-methylbenzoyl moiety. The structural formula can be represented as follows:
This compound is synthesized through various chemical pathways, often involving the coupling of piperidine derivatives with aromatic ketones.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound modulates the activity of these targets, which can lead to various biological effects, including anti-inflammatory and neuroprotective properties.
Key Mechanisms:
- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that piperidine derivatives can inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses.
Table 1: Inhibition of NLRP3 Activation by Piperidine Derivatives
Compound | Concentration (µM) | Pyroptosis Inhibition (%) |
---|---|---|
This compound | 10 | 24.9 ± 6.3 |
Control | - | 0 |
The above data illustrates the compound's potential to reduce pyroptotic cell death in macrophages, a critical factor in inflammation.
Neuroprotective Activity
The compound is also being investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases.
Case Study: Neuroprotection in Cell Models
A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. Results showed that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated control groups.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various piperidine derivatives, including this compound. These investigations aim to elucidate structure-activity relationships (SAR) that contribute to their pharmacological profiles.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves coupling 3-methylbenzoyl chloride with a tert-butyl piperidine-1-carboxylate precursor. Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature . Optimize yields by controlling stoichiometry, reaction time (typically 12–24 hours), and purification via silica gel column chromatography or recrystallization .
- Critical Parameters : Monitor reaction progress using TLC. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at 1.2–1.4 ppm, aromatic protons at 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 332.212) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
- Emergency Measures :
- Eye Exposure : Rinse with water for 15 minutes; seek medical attention .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for derivatives of this compound?
- Resolution Strategies :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous peaks, use X-ray crystallography if crystals are obtainable .
- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections to improve shift predictions .
Q. What strategies enhance the regioselectivity of alkylation or acylation reactions involving this compound?
- Regioselective Modifications :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired reaction sites during functionalization .
- Solvent/Base Optimization : Use polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) to favor nucleophilic attack at the piperidine nitrogen .
Q. What computational modeling approaches predict the biological activity of this compound, and how can these models be validated?
- Modeling Workflow :
- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding poses with low RMSD (<2.0 Å) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability .
- Experimental Validation :
- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ values for kinase targets) or antimicrobial activity (MIC against S. aureus or E. coli) .
- SAR Studies : Compare activity of analogs (e.g., fluorinated or methyl-substituted derivatives) to refine computational predictions .
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-13-6-5-7-15(12-13)16(20)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3 |
InChI Key |
HKXKEWZMZZCHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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